molecular formula C13H20N2O B1637329 N-(4-ethoxyphenyl)piperidin-4-amine

N-(4-ethoxyphenyl)piperidin-4-amine

Cat. No.: B1637329
M. Wt: 220.31 g/mol
InChI Key: ADYQUBHCUKNMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxyphenyl)piperidin-4-amine is a piperidine derivative featuring an ethoxy-substituted phenyl group attached to the piperidine nitrogen. Its molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring contributes to its unique electronic and steric properties, influencing solubility, binding affinity, and reactivity in pharmacological or synthetic contexts .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-(4-ethoxyphenyl)piperidin-4-amine

InChI

InChI=1S/C13H20N2O/c1-2-16-13-5-3-11(4-6-13)15-12-7-9-14-10-8-12/h3-6,12,14-15H,2,7-10H2,1H3

InChI Key

ADYQUBHCUKNMNR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2CCNCC2

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the piperidin-4-amine core but differ in substituents on the phenyl ring or piperidine nitrogen. Key comparisons include:

Substituent Variations on the Phenyl Ring

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis Notes
N-(4-Ethoxyphenyl)piperidin-4-amine -OCH₂CH₃ (para) C₁₃H₂₀N₂O 220.31 Ethoxy group enhances lipophilicity .
N-(4-Methoxyphenyl)piperidin-4-amine -OCH₃ (para) C₁₂H₁₈N₂O 206.29 Smaller methoxy group may reduce steric hindrance; used in opioid analogs .
N-(4-Fluorophenyl)piperidin-4-amine -F (para) C₁₁H₁₅FN₂ 202.25 Electron-withdrawing fluorine alters electronic properties; precursor to bioactive molecules .
N-(3,4-Dichlorophenyl)piperidin-4-amine -Cl (meta, para) C₁₁H₁₄Cl₂N₂ 257.15 Chlorine substituents increase molecular polarity; intermediate in antipsychotic synthesis .

Modifications on the Piperidine Nitrogen

Compound Name Piperidine Modification Molecular Formula Molecular Weight (g/mol) Synthesis/Yield Notes
N-(4-Methoxybenzyl)piperidin-4-amine hydrochloride -CH₂(4-OCH₃C₆H₄) C₁₃H₂₁ClN₂O 264.78 Benzyl protection facilitates purification; 95% purity .
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine -Acetyl, -CH₂(4-OCH₃C₆H₄) C₁₅H₂₂N₂O₂ 262.35 Acetylation reduces basicity; synthesized via reductive amination (61–63% yield) .
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine -Benzyl, -NO₂ C₁₇H₂₀N₄O₂ 312.37 Nitro group enables further functionalization; used in kinase inhibitor research .

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